![molecular formula C12H12N2O4 B598010 Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1198106-53-4](/img/structure/B598010.png)
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a heterocyclic compound . It has the empirical formula C12H12N2O4 and a molecular weight of 248.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is represented by the SMILES stringCOC(=O)c1cn(C(=O)OC)c2ncc(C)cc12 . This indicates the presence of a pyrrole and pyrazine ring in its structure . Physical And Chemical Properties Analysis
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a solid compound . It has a molecular weight of 248.24 . For maximum recovery of the product, it is recommended to store it at -20°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
This compound serves as a versatile building block in the synthesis of various pharmacologically active molecules. Its structure is pivotal in creating compounds that can interact with biological targets, potentially leading to new treatments for diseases. For instance, modifications of this compound have been explored for their efficacy in inhibiting certain types of protein kinases, which are relevant in cancer research .
Materials Science: Development of Organic Electronic Materials
In materials science, this compound’s unique electronic properties make it a candidate for the development of organic electronic materials. Its ability to donate and accept electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), contributing to the advancement of flexible and wearable electronics .
Organic Chemistry: Heterocyclic Compound Synthesis
As a heterocyclic compound, it is fundamental in the field of organic chemistry for synthesizing more complex heterocycles. These structures are crucial in developing new chemical entities with potential applications ranging from agriculture to pharmaceuticals, due to their diverse chemical reactivity and biological compatibility .
Biology: Molecular Probes for Biological Pathway Analysis
In biology, derivatives of this compound can be used as molecular probes to study and elucidate biological pathways. By tracking the interactions and transformations of these probes within a biological system, researchers can gain insights into the mechanisms of disease progression and identify potential therapeutic targets .
Pharmacology: Drug Delivery Systems
The structural features of this compound allow for the creation of novel drug delivery systems. By attaching therapeutic agents to this scaffold, researchers can develop prodrugs or targeted delivery mechanisms that improve the bioavailability and efficacy of existing medications .
Environmental Science: Pollutant Detection and Removal
In environmental science, this compound’s modified derivatives could be employed in the detection and removal of pollutants. Its chemical properties may be tailored to interact with specific contaminants, facilitating their capture and breakdown, thus aiding in environmental remediation efforts .
Zukünftige Richtungen
The future directions for research on Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate and similar compounds could involve further exploration of their biological activities and mechanisms of action. Given their potential role in cancer therapy, these compounds could be valuable in the design and synthesis of new leads to treat various diseases .
Eigenschaften
IUPAC Name |
dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRDIXJBJVLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673639 |
Source


|
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
CAS RN |
1198106-53-4 |
Source


|
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


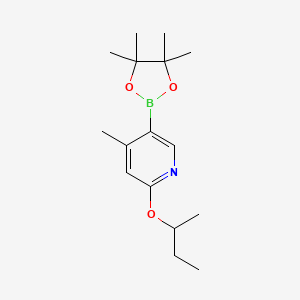

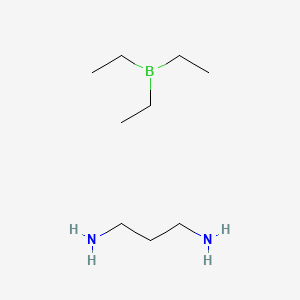
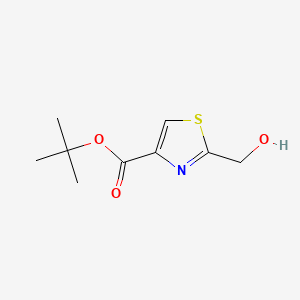

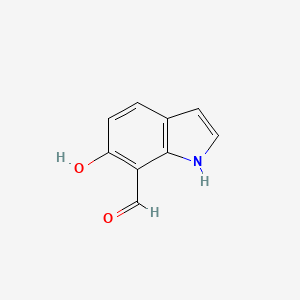
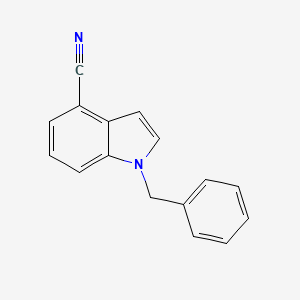
![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
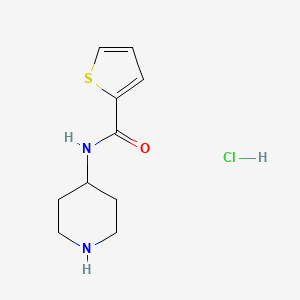
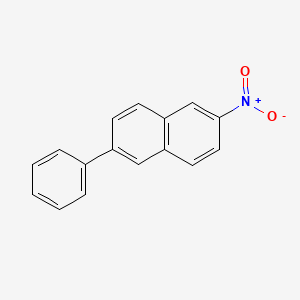

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
